molecular formula C24H24N4O2S B2565444 N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021226-73-2

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2565444
CAS No.: 1021226-73-2
M. Wt: 432.54
InChI Key: UIQQTIRFRFOITA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetically designed pyrrolo[3,2-d]pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is primarily investigated for its potential as a protein kinase inhibitor. Its core structure is closely related to compounds documented in scientific literature for their inhibitory activity against Tropomyosin-Related Kinases (Trk) , a family of receptors critically involved in cancer cell proliferation, pain signaling, and neurological disorders. The molecular architecture incorporates key pharmacophoric elements: a pyrrolo[3,2-d]pyrimidin-4-one core, a phenyl substituent at the 7-position, an ethyl group on the ring nitrogen, and an N-(3,4-dimethylphenyl)acetamide moiety linked via a sulfanyl bridge. This specific arrangement is engineered to optimize binding affinity and selectivity within enzyme active sites. Researchers utilize this compound to study intracellular signaling pathways and to develop new therapeutic strategies for conditions such as cancer, inflammatory diseases, and chronic pain . Furthermore, structurally analogous heterocyclic compounds bearing the acetamide-sulfanyl functionality have demonstrated notable antifungal activities in patent literature, suggesting a broader spectrum of biological investigation for this chemical class . The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(19(13-25-22)17-8-6-5-7-9-17)27-24(28)31-14-20(29)26-18-11-10-15(2)16(3)12-18/h5-13,25H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQQTIRFRFOITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine, ethyl acetoacetate, and various reagents for pyrrolopyrimidine formation. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of pyrrolopyrimidines are explored for their potential as drugs. They may act on specific molecular targets to treat diseases like cancer, infections, or inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique chemical properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs (Table 1) highlight variations in substituents on the pyrrolo-pyrimidine core and the acetamide aryl group, which influence properties such as melting point, solubility, and synthetic yield.

Table 1: Comparative Data for Selected Analogs
Compound Name Pyrrolo-Pyrimidine Substituents Acetamide Aryl Group Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Analytical Data
Target Compound 3-ethyl, 7-phenyl 3,4-dimethylphenyl
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 3-butyl, 7-phenyl 3,4-dichlorophenyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl, 6-oxo 2,3-dichlorophenyl 230–232 80 344.21 NMR, elemental analysis
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo-pyrimidine core 2-fluorophenyl 302–304 19 571.20 Mass spectrometry
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 3-(4-chlorophenyl), dipentylamino Phenyl (ester group) X-ray crystallography

Key Observations

  • Substituent Effects on Physical Properties: Chlorine substituents (e.g., 3,4-dichlorophenyl in ) enhance intermolecular interactions, as evidenced by the higher melting point (230–232°C) of the dichlorophenyl analog . Bulky alkyl groups (e.g., 3-butyl in vs. 3-ethyl in the target) could reduce solubility due to increased hydrophobicity.
  • Synthetic Accessibility :

    • The 80% yield of the dichlorophenyl analog suggests efficient synthesis, likely due to stable intermediates. In contrast, complex fluorinated derivatives (e.g., ) exhibit lower yields (19%), reflecting synthetic challenges with electron-withdrawing groups.
  • Structural Confirmation: X-ray crystallography using SHELX software is critical for resolving conformational flexibility in analogs like the dipentylamino-substituted compound , underscoring the role of advanced techniques in structural validation.

Biological Activity

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24_{24}H24_{24}N4_{4}O2_{2}S
Molecular Weight 432.5 g/mol
CAS Number 1021226-73-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's structure allows for potential interactions with enzymes and receptors involved in these pathways.

  • Anticancer Activity : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the dimethylphenyl group is believed to enhance the compound's binding affinity to target proteins involved in cancer progression.
  • Anti-inflammatory Effects : The sulfanyl group may contribute to the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activities of related compounds within the same structural family. These findings can provide insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study on pyrrolo[3,2-d]pyrimidine derivatives revealed that compounds with similar structural motifs exhibited IC50_{50} values less than that of doxorubicin against A431 and Jurkat cell lines. The mechanism involved hydrophobic interactions with target proteins such as Bcl-2 .

Case Study 2: Anti-inflammatory Properties

Research on thiazole-bearing compounds indicated that modifications in the phenyl ring significantly influenced anti-inflammatory activity. Compounds with electron-donating groups showed enhanced efficacy in inhibiting inflammatory markers .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
N-(3,4-Dimethylphenyl)-2-(thiazole)acetamideModerateHigh
N-(4-Acetamidophenyl)-2-(thiazole)acetamideHighModerate
N-(3-Ethylthiazole)-N-(dimethylphenyl)acetamideLowHigh

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this pyrrolo[3,2-d]pyrimidine derivative?

  • Methodological Answer : Synthesis typically involves sequential reactions:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors under acidic or basic conditions (e.g., ethanol/HCl or DMF/K2_2CO3_3) to form the pyrrolo[3,2-d]pyrimidine scaffold .
  • Sulfanylation : Introduction of the thioether group via nucleophilic substitution using thiourea or NaSH, requiring strict temperature control (60–80°C) to avoid side reactions .
  • Acetamide coupling : Reaction with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of coupling agents like DCC/DMAP .
    • Critical Parameters : Solvent polarity, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for >90% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Key peaks include:
  • Downfield singlet (~δ 12.5 ppm) for the NH proton of the pyrrolo-pyrimidine core .
  • Acetamide carbonyl resonance at ~δ 170 ppm in 13^{13}C NMR .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ with accurate mass matching theoretical values (e.g., m/z ~500 for C25_{25}H26_{26}N4_4O2_2S) .
  • X-ray Crystallography : SHELX software (SHELXL-97) refines crystal structures to confirm bond lengths/angles (e.g., C–S bond ~1.78 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between predicted and observed molecular conformations?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD to detect twinning ratios and refine data with HKLF5 format .
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered groups (e.g., ethyl or phenyl substituents) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to ensure no missed symmetry .
    • Case Study : In , a similar compound showed R-factor discrepancies (R = 0.054 vs. wR = 0.182) due to unresolved disorder, resolved via iterative refinement .

Q. What strategies are effective for evaluating the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to ATP pockets of kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with acetamide NH and π-π stacking with phenyl groups .
  • In Vitro Assays :
  • Kinase Inhibition : Use ADP-Glo™ Kinase Assay (Promega) at 10 μM compound concentration .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
    • Data Interpretation : Compare IC50_{50} values with structural analogs (e.g., fluorophenyl derivatives in showed 5x higher potency than methylphenyl variants) .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Methodological Answer :

  • Modifications :
  • Phenyl Substituents : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .
  • Sulfanyl Linker : Substitute thioether with sulfone (-SO2_2-) to enhance resistance to glutathione conjugation .
  • In Silico Tools : Use MetaSite (Molecular Discovery) to predict metabolic hotspots .
  • In Vivo Testing : Administer analogs to Sprague-Dawley rats (10 mg/kg IV) and analyze plasma half-life via LC-MS/MS .

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